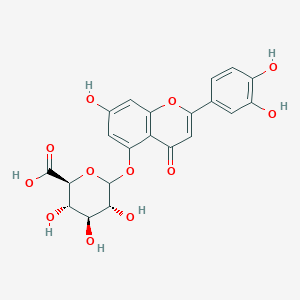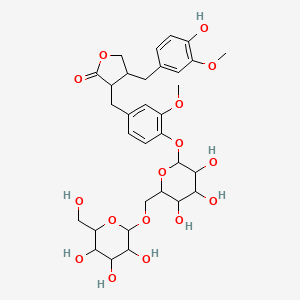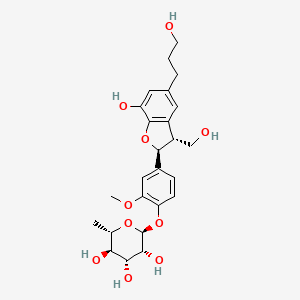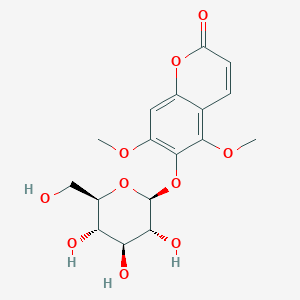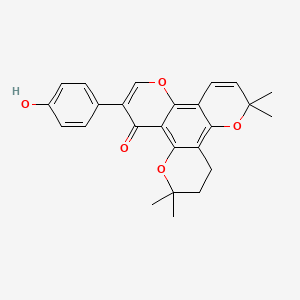
Isoosajin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOOSAJIN is a naturally occurring isoflavone derivative with the molecular formula C25H24O5 and a molecular weight of 404.46 g/mol . It is a cyclized product of osajin, which is extracted from the fruits of Maclura pomifera . This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
ISOOSAJIN can be synthesized from osajin through a cyclization reaction . The general procedure involves heating osajin with glacial acetic acid at 100°C, followed by the addition of sulfuric acid dropwise . The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (1:1) solvent system . The reaction is quenched by pouring the mixture into cold water, and the resulting solid is collected by filtration .
Industrial Production Methods
The key steps involve the extraction of osajin from Maclura pomifera fruits, followed by the cyclization reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
ISOOSAJIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
ISOOSAJIN has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other bioactive compounds and as a model compound for studying isoflavone chemistry.
Biology: this compound has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: this compound and its derivatives are used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of ISOOSAJIN involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Osajin: The parent compound from which ISOOSAJIN is derived.
Isopomiferin: Another cyclized derivative of osajin with similar biological activities.
Pomiferin: A related isoflavone extracted from Maclura pomifera with distinct biological properties.
Uniqueness of this compound
This compound is unique due to its specific cyclized structure, which imparts distinct chemical and biological properties compared to its parent compound osajin and other related isoflavones. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
5745-54-0 |
|---|---|
Molecular Formula |
C25H24O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one |
InChI |
InChI=1S/C25H24O5/c1-24(2)11-9-16-21(29-24)17-10-12-25(3,4)30-23(17)19-20(27)18(13-28-22(16)19)14-5-7-15(26)8-6-14/h5-9,11,13,26H,10,12H2,1-4H3 |
InChI Key |
FMCWKGDGAHVFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC=C(C=C5)O)C=CC(O3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




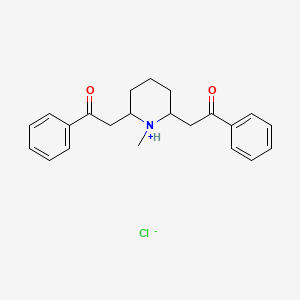
![(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600552.png)
![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)
